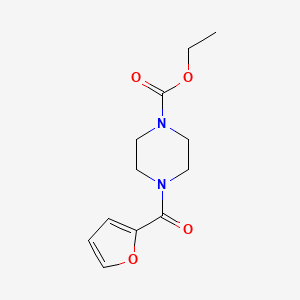
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with ethyl chloroformate and 2-furoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-furylcarbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The furan ring and piperazine moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Ethyl 4-(2-furylcarbonyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: Lacks the furan ring, resulting in different chemical and biological properties.
Ethyl 4-(2-fluorobenzyl)piperazinecarboxylate: Contains a fluorobenzyl group instead of a furan ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and piperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11(15)10-4-3-9-18-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
ALIVZSHEANRYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















